1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3,6-difluoro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction: 3,6-difluoro-2-(trifluoromethoxy)benzene.
Scientific Research Applications
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds.
Comparison with Similar Compounds
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the additional fluorine atoms, resulting in different reactivity and applications.
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene: Similar structure but with different fluorine substitution pattern, affecting its chemical properties.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of trifluoromethoxy, leading to different electronic effects and reactivity.
The unique combination of bromine, fluorine, and trifluoromethoxy groups in this compound imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-bromo-1,4-difluoro-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-5-3(9)1-2-4(10)6(5)14-7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOCYKNSAQMZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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